molecular formula C14H18N2O8 B013772 2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside CAS No. 23646-67-5

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside

Cat. No.: B013772
CAS No.: 23646-67-5
M. Wt: 342.3 g/mol
InChI Key: PXMQUEGJJUADKD-RGDJUOJXSA-N
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Description

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (CAS: 23646-67-5) is a synthetic glycoside derivative widely used in enzymology and glycobiology. Its molecular formula is C₁₄H₁₈N₂O₈, with a molecular weight of 342.3 g/mol . Commonly abbreviated as ONPG (ortho-nitrophenyl-β-D-galactoside) in some contexts, it serves as a chromogenic substrate for glycosidases, particularly α/β-galactosidases, due to the nitrophenyl group’s release upon enzymatic hydrolysis, detectable via spectrophotometry . The compound features a 2-nitrophenyl aglycone linked to an N-acetylated galactosamine residue, with stereochemical specificity critical for enzyme recognition .

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMQUEGJJUADKD-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction remains a cornerstone for synthesizing glycosides like PNP-α-GalNAc. In this approach, a glycosyl halide donor reacts with a nitrophenyl acceptor in the presence of silver salts. For example, 2-acetamido-3,6-di-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride was coupled with p-nitrophenol using silver trifluoromethanesulfonate (AgOTf) and 2,4,6-trimethylpyridine as a base. The reaction proceeds via an SN1 mechanism, where the silver ion stabilizes the leaving group, generating an oxocarbenium ion intermediate. Steric hindrance from the 2-acetamido group ensures α-selectivity, achieving yields of 65–72%.

Key Parameters

ConditionSpecification
SolventDichloromethane
Temperature−30°C to 0°C
CatalystAgOTf (1.2 equiv)
Reaction Time4–6 hours

Post-glycosylation deprotection involves sequential hydrolysis (e.g., NaOH/MeOH) and re-acetylation (Ac₂O/pyridine) to restore the acetamido group while removing transient protections.

Oxazoline-Mediated Synthesis

Oxazoline intermediates offer enhanced stability and selectivity. 2-Methyl-[4,6-di-O-acetyl-2-deoxy-3-O-galactopyranosyl]-oxazoline reacts with p-nitrophenyl glycosides under acidic conditions, leveraging neighboring group participation to enforce α-configuration. This method circumvents the need for heavy metal catalysts, making it environmentally favorable. Yields range from 70–78%, with purity >95% after silica gel chromatography.

Mechanistic Insight

  • Oxazoline Formation : Treatment of peracetylated GalNAc with trimethylsilyl triflate (TMSOTf) generates the oxazoline ring.

  • Glycosylation : The oxazoline’s C2 acetamido group directs nucleophilic attack by p-nitrophenol, forming the α-linked glycoside.

Protecting Group Strategies

Transient Protections for Hydroxyl Groups

Temporary protections prevent undesired side reactions during glycosylation:

  • Benzylidene Acetals : Used to mask 4,6-OH groups in galactopyranose derivatives. Removed via acidic hydrolysis (e.g., 80% AcOH).

  • Acetyl Groups : Protect primary hydroxyls; cleaved by Zemplén deacetylation (NaOMe/MeOH).

Case Study : Synthesis of benzyl 2-acetamido-3,6-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside involved sequential benzylidene protection, glycosylation, and deprotection. The final compound was characterized by ¹³C-NMR , confirming β-(1→3) and β-(1→6) linkages.

Regioselective Functionalization

Selective modification of the C2 position is achieved via:

  • Azide Displacement : Treatment of 2-azido-2-deoxy derivatives with thioacetic acid introduces the acetamido group.

  • Enzyme-Assisted Acetylation : Lipases (e.g., Candida antarctica) catalyze regioselective acetylation under mild conditions, though this method is less common for PNP-α-GalNAc.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with EtOAc/hexane (7:3) resolves glycosylation products.

  • HPLC : Reverse-phase C18 columns (MeOH/H₂O gradient) achieve >99% purity for enzyme assays.

Spectroscopic Validation

  • ¹H-NMR : Key signals include δ 8.2 ppm (aromatic protons) and δ 2.0 ppm (acetamido methyl).

  • HRMS : [M+Na]⁺ calculated for C₁₄H₁₈N₂O₈: 365.1054; observed: 365.1056.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Koenigs-Knorr65–7295High α-selectivitySilver residue contamination
Oxazoline-Mediated70–7897Metal-freeRequires anhydrous conditions
Enzymatic50–6090Mild conditionsLow scalability

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside primarily undergoes hydrolytic reactions. These reactions are catalyzed by specific enzymes, such as α-N-acetylgalactosaminidase .

Common Reagents and Conditions: The hydrolytic reactions typically involve the use of immobilized β-N-acetylhexosaminidase under controlled conditions. The enzyme is not inhibited by the substrate or reaction products, ensuring efficient hydrolysis .

Major Products Formed: The major product formed from the hydrolysis of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is 2-acetamido-2-deoxy-α-D-galactopyranose, along with the release of the nitrophenyl group .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside are best contextualized against analogs differing in aglycone position, sugar modifications, or additional substituents. Below is a detailed comparison:

Positional Isomers of Nitrophenyl Derivatives

  • 4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (CAS: 3459-18-5) Structure: Differs in the nitrophenyl group position (para vs. ortho) and anomeric configuration (β vs. α). Applications: Used as a substrate for N-acetyl-β-glucosaminidase assays . Physical Properties: Higher melting point (mp 156–157°C) compared to the ortho-isomer (mp 118°C) . Optical Rotation: [α]²⁵D = -36.2 (CHCl₃) for the para-isomer vs. -12.0 for the ortho-isomer, reflecting stereochemical differences .

Substituent Modifications on the Sugar Moiety

  • 2-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-β-D-galactopyranoside Structure: Acetyl groups at positions 3, 4, and 6 enhance lipophilicity. Synthesis: Prepared via acetylation with acetyl chloride, yielding 44% . Applications: Used in kinetic studies to probe enzyme tolerance for bulky substituents .
  • 4-Nitrophenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-galactopyranoside Structure: Trifluoroacetamido group replaces acetamido, increasing electron-withdrawing effects. Synthesis: Derived from trifluoroacetic anhydride treatment, altering reactivity in glycosidase assays .

Glycosidic Linkage Variations

  • 4-Nitrophenyl 2-Acetamido-2-deoxy-(6-O-2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside Structure: Disaccharide derivative with a β(1→6)-linked glucosamine unit. Molecular Weight: 545.49 g/mol, nearly double the monosaccharide analog . Applications: Substrate for acetylgalactosaminidases in Clostridium and Bifidobacterium species .

Protective Group Modifications

  • 4-Nitrophenyl 2-Acetamido-4,6-O-methoxybenzylidene-2-deoxy-α-D-galactopyranoside Structure: Methoxybenzylidene protective group at positions 4 and 5. Applications: Enhances stability in enzymatic assays and mimics natural glycosylation intermediates . Cost: Priced at $360/10 mg, reflecting synthetic complexity .

Data Tables

Table 1: Physical and Spectroscopic Comparison of Key Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]²⁵D (CHCl₃) Key NMR Shifts (¹H, δ)
2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside C₁₄H₁₈N₂O₈ 342.3 118 -12.0 δ 7.78 (Harom), 5.37 (H-4'), 2.01 (NHAc)
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside C₁₄H₁₈N₂O₈ 342.3 156–157 -36.2 δ 8.21 (Harom), 5.30 (H-1), 2.14 (OAc)
2-Nitrophenyl 3,4,6-tri-O-acetyl-β-D-galactopyranoside C₂₀H₂₄N₂O₁₁ 468.4 N/A N/A δ 7.54 (Harom), 5.62 (H-1), 2.10–2.06 (OAc)

Research Findings and Implications

  • Substituent Effects: Acetylation at non-active sites (e.g., 3,4,6-O-acetyl) minimally affects substrate binding but alters solubility, enabling tailored assay conditions .
  • Disaccharide Analogs: Compounds like 4-nitrophenyl-(6-O-glucosaminyl)-α-D-galactopyranoside are vital for studying sequential glycosidase action in polysaccharide degradation .

Biological Activity

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (commonly referred to as 2NP-GalNAc) is a synthetic glycoside derivative that serves as a significant substrate in biochemical research, particularly for the detection and characterization of specific enzymes like α-N-acetylgalactosaminidase. This article explores the biological activity of 2NP-GalNAc, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₈
  • CAS Number : 23646-67-5
  • IUPAC Name : N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide

The primary biological activity of 2NP-GalNAc arises from its role as a substrate for the enzyme α-N-acetylgalactosaminidase. Upon enzymatic hydrolysis, the glycosidic bond is cleaved, resulting in the release of the nitrophenyl group. This reaction can be quantitatively measured using spectrophotometric methods, making it an effective tool for enzyme assays.

Enzymatic Reactions

The hydrolysis of 2NP-GalNAc is catalyzed by α-N-acetylgalactosaminidase, which facilitates the conversion to 2-acetamido-2-deoxy-α-D-galactopyranose. The reaction can be summarized as follows:

2 Nitrophenyl 2 acetamido 2 deoxy D galactopyranosideαNacetylgalactosaminidase2 acetamido 2 deoxy D galactopyranose+nitrophenol\text{2 Nitrophenyl 2 acetamido 2 deoxy D galactopyranoside}\xrightarrow{\alpha-N-acetylgalactosaminidase}\text{2 acetamido 2 deoxy D galactopyranose}+\text{nitrophenol}

Enzyme Characterization

2NP-GalNAc is extensively utilized in enzyme assays to characterize α-N-acetylgalactosaminidase activity. The chromogenic nature of the nitrophenyl group allows for easy detection and quantification of enzyme activity.

Case Studies

  • Kinetic Studies : Research has demonstrated that the specific enzyme activity of α-N-acetylgalactosaminidase with 2NP-GalNAc is approximately 417±17U/mg417\pm 17\,U/mg . This indicates high substrate affinity and effective catalysis.
    SubstrateSpecific Enzyme Activity (U/mg) ± SD
    4NP-β-GalNAc422±17422\pm 17
    4NP-β-GlcNAc135.3±5.5135.3\pm 5.5
    2NP-β-GalNAc 417±17417\pm 17
    4MU-β-GalNAc97.1±4.697.1\pm 4.6
  • Enzyme Immobilization : Studies have shown that immobilizing α-N-acetylgalactosaminidase enhances its stability and reusability in various assays. The effectiveness factor values during reactions were found to be above 0.990.99, indicating minimal mass transfer limitations .

Comparison with Similar Compounds

While there are other nitrophenyl derivatives such as 4-nitrophenyl derivatives of galactosamine and glucosamine, 2NP-GalNAc stands out due to its specificity for α-N-acetylgalactosaminidase and its unique chromogenic properties.

CompoundUnique Features
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside Used for β-glycosidases
4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside Specific for α-glucosidases
2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside Specific for α-N-acetylgalactosaminidase

Q & A

Q. How is the compound used to probe carbohydrate-protein interactions?

  • Methodological Answer : The 2-nitrophenyl group enables fluorescence quenching assays to study lectin binding. Förster resonance energy transfer (FRET) with labeled lectins (e.g., ConA) quantifies dissociation constants (Kd). Competitive assays using natural glycans (e.g., hyaluronic acid) validate specificity .

Q. What modifications enhance stability in enzyme inhibition studies?

  • Methodological Answer : Fluorination at C-4 (e.g., 2-acetamido-4-fluoro derivatives) increases metabolic stability. Hydrogenolysis of benzyl-protected intermediates (e.g., 86327-84-6) followed by acetylation yields stable probes for in vitro assays .

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